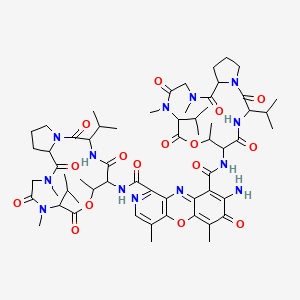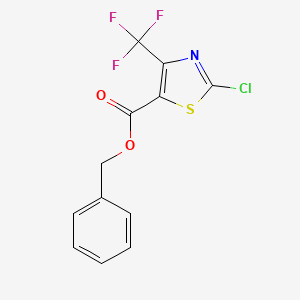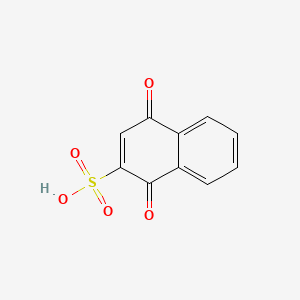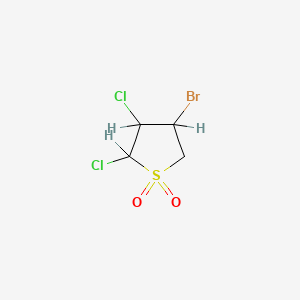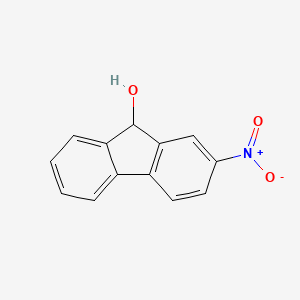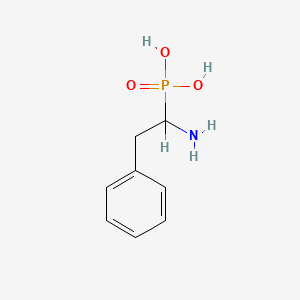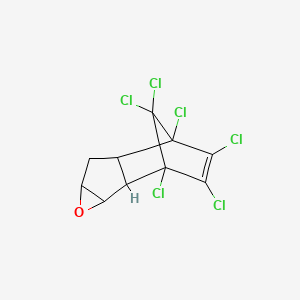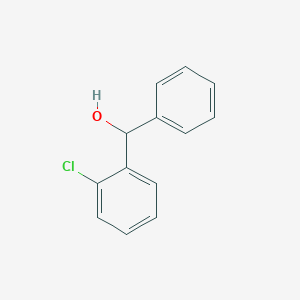
(2-Chlorphenyl)(phenyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (2-chlorophenyl)(phenyl)methanol has been explored through various methodologies, including the Friedel–Crafts acylation reaction. Notably, one study presented the preparation of (2-chlorophenyl)(phenyl)methanones by Friedel–Crafts acylation of 2-chlorobenzoic acids and 2-(2-chlorophenyl)acetic acids, utilizing microwave heating, cyanuric chloride, pyridine, and AlCl3 or FeCl3 as catalysts. This method highlighted the efficiency of microwave heating in achieving higher yields compared to conventional methods, with FeCl3 being less expensive and less toxic, offering comparable yields and requiring no chromatographic purification for the ketones produced (Mahdi et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, providing insights into the molecular configurations and interactions critical for understanding (2-chlorophenyl)(phenyl)methanol's structural characteristics. For instance, crystal structure analyses reveal the molecular conformation and packing stabilized by intermolecular interactions, crucial for determining the compound's reactivity and potential applications (Dong & Huo, 2009).
Chemical Reactions and Properties
Chemical reactions involving (2-chlorophenyl)(phenyl)methanol span a wide range, from its synthesis to its participation in further chemical transformations. Studies have detailed the photogeneration and reactivity of phenyl cations from aromatic halides, showcasing the compound's role in synthesizing anti-mycobacterial agents and exploring its weak interactions in various molecular structures (Protti et al., 2004).
Physical Properties Analysis
The physical properties of (2-chlorophenyl)(phenyl)methanol, such as solubility, melting point, and crystalline structure, are essential for its application in different fields. X-ray analysis and spectroscopic studies provide a comprehensive understanding of its physical characteristics, aiding in the optimization of conditions for its synthesis and application (Toda et al., 1985).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents and participation in different chemical reactions, are pivotal for utilizing (2-chlorophenyl)(phenyl)methanol in synthetic chemistry. Research into its molecular docking, quantum chemical calculations, and antimicrobial activity highlights its versatile chemical behavior and potential for development into useful chemical entities (Sivakumar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Chromatographie und Massenspektrometrie
(2-Chlorphenyl)(phenyl)methanol: wird in der Chromatographie und Massenspektrometrie als Standard- oder Referenzverbindung verwendet. Seine klar definierte Struktur und seine Eigenschaften ermöglichen die Kalibrierung von Geräten und die Validierung analytischer Methoden. Diese Verbindung trägt dazu bei, die Genauigkeit und Präzision chromatographischer und massenspektrometrischer Analysen zu gewährleisten, die für die Identifizierung und Quantifizierung von Substanzen in komplexen Mischungen unerlässlich sind .
Synthese von Chalkonderivaten
Chalkone sind eine Gruppe von Verbindungen mit bedeutenden biologischen Aktivitäten. This compound kann als Vorläufer bei der Synthese von Chalkonderivaten verwendet werden. Diese Derivate zeigen eine Vielzahl pharmakologischer Wirkungen, darunter antimikrobielle, antifungale, entzündungshemmende und krebshemmende Eigenschaften. Die Struktur der Verbindung ermöglicht die Herstellung verschiedener Chalkonanaloga, die weiter für die Medikamentenentwicklung untersucht werden können .
Studien zur biologischen Aktivität
Die Struktur der Verbindung, die eine Chlorphenylgruppe aufweist, macht sie zu einer wertvollen Einheit für die Untersuchung biologischer Aktivitäten. Sie kann in größere Moleküle eingebaut werden, um ihre Wechselwirkung mit biologischen Systemen zu untersuchen. Dies ist besonders nützlich bei der Entwicklung neuer Pharmazeutika, da die Einführung einer Chlorphenylgruppe die biologische Aktivität einer Verbindung erheblich verändern kann .
Materialwissenschaften
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Polymeren und Harzen zu modifizieren. Durch die Einarbeitung dieser Verbindung in Materialien können Forscher Eigenschaften wie Steifigkeit, thermische Stabilität und Beständigkeit gegen Abbau verbessern. Diese Anwendung ist unerlässlich für die Herstellung von Spezialmaterialien für den Einsatz in verschiedenen Branchen, darunter Automobil, Luft- und Raumfahrt und Elektronik .
Forensische Wissenschaft
Forensiker verwenden This compound bei der Analyse chemischer Beweismittel. Aufgrund seiner eindeutigen chemischen Signatur kann es als Marker oder Tracer bei der Identifizierung von Substanzen dienen. Diese Anwendung ist bei strafrechtlichen Ermittlungen von entscheidender Bedeutung, bei denen eine genaue Erkennung und Identifizierung chemischer Verbindungen erforderlich ist .
Klinische Diagnostik
In der klinischen Diagnostik kann diese Verbindung als Reagenz oder als Bestandteil von Assay-Kits verwendet werden. Ihr Vorhandensein in einer Reaktion kann auf das Auftreten bestimmter biochemischer Prozesse hinweisen, was bei der Diagnose von Krankheiten oder der Überwachung der Wirksamkeit von Behandlungen hilfreich ist .
Umweltüberwachung
This compound: kann in der Umweltüberwachung verwendet werden, um Verschmutzungsquellen zu verfolgen oder den Abbau chlorierter Verbindungen zu untersuchen. Seine einzigartige chemische Struktur ermöglicht eine einfache Erkennung und Quantifizierung in Umweltproben, was zur Bewertung der Umweltgesundheit und der Auswirkungen von Schadstoffen beiträgt .
Forschung und Entwicklung
Diese Verbindung wird in F&E-Laboren häufig als Baustein für die Synthese neuer Verbindungen verwendet. Ihre Vielseitigkeit in chemischen Reaktionen macht sie zu einem wertvollen Ausgangsmaterial für die Herstellung einer Vielzahl chemischer Einheiten, die potenzielle Anwendungen in verschiedenen Bereichen der Wissenschaft und Technologie haben können .
Safety and Hazards
Zukünftige Richtungen
Given its unique chemical structure and potential applications in research and industry, “(2-Chlorophenyl)(phenyl)methanol” may exhibit interesting physical and chemical characteristics, making it suitable for applications such as organic synthesis, pharmaceutical research, and material science . Its versatility allows for potential modification and functionalization, enabling the development of derivatives with tailored properties for specific applications .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRELLAZGINQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861669 | |
| Record name | (2-Chlorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6954-45-6 | |
| Record name | 2-Chlorobenzhydrol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6954-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-chlorophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZHYDROL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ92535D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)
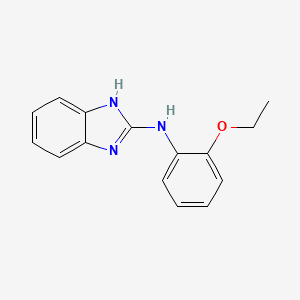
![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)


